alpha-Nicotyrine

Beschreibung

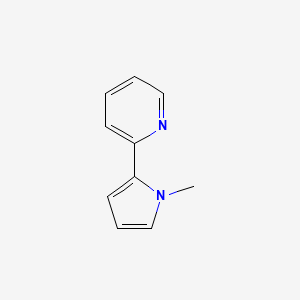

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-methylpyrrol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMIZZHAGCDHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200504 | |

| Record name | alpha-Nicotyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-75-7 | |

| Record name | 2-(1-Methyl-1H-pyrrol-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Nicotyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Nicotyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-pyrrol-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-NICOTYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6265Y1R03C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Identity & Physicochemical Properties

[1][2][3][4][5][6][7]

1| Property | Data | Source/Note |

| IUPAC Name | 2-(1-methyl-1H-pyrrol-2-yl)pyridine | Official Nomenclature |

| Common Name | ||

| CAS Registry | 525-75-7 | Distinct from |

| Molecular Formula | C | |

| Molecular Weight | 158.20 g/mol | |

| Physical State | Viscous Oil (at RT) | Similar to |

| Boiling Point | ~275–280 °C (Predicted) | Experimental data sparse |

| LogP | 2.1 (Predicted) | More lipophilic than nicotine |

| pKa | ~4.8 (Pyridine N) | Weak base |

| Solubility | Soluble in EtOH, DMSO, CHCl | Poor water solubility |

Structural Isomerism Visualization

The following diagram illustrates the critical structural difference between the alpha and beta isomers.

Caption: Structural comparison highlighting the C2 vs. C3 linkage on the pyridine ring.

Synthesis & Isolation Protocols

Due to its low natural abundance compared to the

Protocol: Stille Coupling Synthesis

This method couples a 2-halopyridine with a stannylated pyrrole to ensure regioselectivity.

Reagents:

-

2-Bromopyridine (1.0 eq)

-

1-Methyl-2-(tributylstannyl)pyrrole (1.1 eq)

-

Pd(PPh

) -

Toluene (Anhydrous)

Workflow:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-bromopyridine (10 mmol) and 1-methyl-2-(tributylstannyl)pyrrole (11 mmol) in anhydrous toluene (50 mL).

-

Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) (0.5 mmol).

-

Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the bromide.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

-

Characterization:

-Nicotyrine elutes as a pale yellow oil.[2]-

Validation:

H NMR (CDCl

-

Caption: Stille coupling workflow for the regioselective synthesis of alpha-Nicotyrine.

Pharmacology & Toxicology

Mechanism of Action (Comparative)

The pharmacological significance of

-

CYP2A6 Inhibition:

- -Nicotyrine: A potent, mechanism-based inhibitor (suicide substrate) of CYP2A6.[1] The pyrrole ring is activated by the enzyme, covalently binding to the active site.

-

-Nicotyrine: Studies indicate significantly reduced or negligible inhibition of CYP2A6. The steric shift of the pyridine nitrogen prevents the optimal orientation required for the specific metabolic activation observed in the

-

nAChR Binding:

-

Nicotine binds with high affinity to

nAChRs. - -Nicotyrine exhibits low affinity. The planarity of the molecule (due to the pyrrole) and the altered distance between the pyridine nitrogen and the pyrrole motif disrupt the pharmacophore required for the cationic-pi interaction in the receptor binding pocket.

-

Toxicology[2]

References

-

Denton, T. T., Zhang, X., & Cashman, J. R. (2004). "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6."[4] Biochemical Pharmacology, 67(4), 751–756.[4]

- Jacob, P. 3rd, et al. (1988). "Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes." American Journal of Public Health, 89(5), 731-736. (Context on Nicotyrine abundance).

-

PubChem Database. "2-(1-methyl-1H-pyrrol-2-yl)pyridine (Alpha-Nicotyrine)." CID 128476 (Note: CID varies by salt/entry, verify CAS 525-75-7).

-

Lofgren, K., et al. "Synthesis of alpha- and beta-nicotyrines." Journal of Organic Chemistry, 1989.[2][5] (Primary synthesis reference).

Sources

- 1. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. B-NICOTYRINE | 487-19-4 [chemicalbook.com]

- 3. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotyrine - Wikipedia [en.wikipedia.org]

- 5. 487-19-4 | CAS DataBase [m.chemicalbook.com]

alpha-Nicotyrine CAS number and molecular weight

Technical Profile:

Executive Summary

This technical guide provides a rigorous characterization of

Critical Advisory: There is significant confusion in commercial chemical catalogs where "alpha-nicotyrine" is frequently—and incorrectly—listed as a synonym for the standard metabolite

Chemical Identity & Physical Properties

The distinction between

Primary Target: -Nicotyrine

| Parameter | Technical Specification |

| Chemical Name | 2-(1-methyl-1H-pyrrol-2-yl)pyridine |

| Common Synonyms | |

| CAS Number | 525-75-7 |

| Molecular Weight | 158.20 g/mol |

| Molecular Formula | |

| SMILES | Cn1c(ccc1)c2ccccn2 |

| Key Structural Feature | Pyrrole ring attached to the C2 position of the Pyridine ring.[1][2][3][4][5][6][7][8][9][10][11] |

Comparator: -Nicotyrine (Standard)

| Parameter | Technical Specification |

| Chemical Name | 3-(1-methyl-1H-pyrrol-2-yl)pyridine |

| CAS Number | 487-19-4 |

| Role | Major oxidative metabolite of nicotine; CYP2A6 inhibitor. |

| Key Structural Feature | Pyrrole ring attached to the C3 position of the Pyridine ring. |

Structural Isomerism & Visualization

The following diagram illustrates the critical structural difference between the rare

Figure 1: Structural comparison highlighting the C2-C2' linkage of

Synthesis & Experimental Protocols

Since

Protocol A: Differentiation via UV-Vis Spectroscopy

Because the conjugation length differs between the 2-pyridyl (

-

Preparation: Dissolve 1 mg of the sample in 10 mL of spectroscopic-grade ethanol.

-

Blanking: Use pure ethanol as the reference blank.

-

Scan: Perform a spectral scan from 200 nm to 400 nm.

-

Analysis:

-

-Nicotyrine: Expect

-

-Nicotyrine: Typically exhibits

-

Interpretation: A significant deviation (>5-10 nm) from the 288 nm standard suggests the presence of the

-isomer or impurities.

-

-Nicotyrine: Expect

Protocol B: HPLC Separation (Isomer Resolution)

To verify the purity of an

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 10.0 adjusted with

). High pH is critical to suppress protonation of the pyridine nitrogen, improving peak shape. -

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient:

-

0-2 min: 10% B (Isocratic hold)

-

2-15 min: 10%

60% B -

15-20 min: 60%

90% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Expected Result: The

-isomer (2-substituted) generally elutes later than the

Biological Context & Mechanism

While

Figure 2: Mechanistic pathway highlighting the biological dominance of the Beta isomer compared to the Alpha isomer.

References

-

PubChem. 2-(1-methyl-1H-pyrrol-2-yl)pyridine (Alpha-Nicotyrine) Compound Summary. National Library of Medicine.[8] [Link]

-

Denton, T. T., et al. (2004).[12] "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6." Biochemical Pharmacology, 67(4), 751–756.[12] (Establishes

-nicotyrine activity; cited for structural comparison). [Link]

Sources

- 1. CAS#:13270-56-9 | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Chemsrc [chemsrc.com]

- 2. Pyrrol pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS No.487-19-4,B-NICOTYRINE Suppliers [lookchem.com]

- 4. Liver and lung microsomal metabolism of the tobacco alkaloid beta-nicotyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Cas 487-19-4,B-NICOTYRINE | lookchem [lookchem.com]

- 7. Pyrrol pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 2-(1-methyl-1H-pyrrol-2-yl)pyridine | C10H10N2 | CID 3013899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(1-metil-1H-pirol-2-il)piridina CAS#: 525-75-7 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 11. researchgate.net [researchgate.net]

- 12. Nicotyrine - Wikipedia [en.wikipedia.org]

Technical Guide: Alpha-Nicotyrine (Nicotyrine) as a Metabolite of Nicotine

The following technical guide details the role, analysis, and pharmacological impact of

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, Toxicologists

Executive Summary

Alpha-Nicotyrine (often synonymous with

Its significance in drug development lies not in its abundance, but in its potent pharmacology: it is a mechanism-based inhibitor (suicide substrate) of CYP2A6. This property allows it to alter the pharmacokinetics of nicotine itself, potentially extending the half-life of nicotine in the plasma—a critical factor in formulation science for smoking cessation therapies and inhalation toxicology.

Chemical Identity & Structural Resolution

To ensure experimental reproducibility, researchers must distinguish between the historical "alpha" nomenclature and the precise chemical structure used in modern metabolomics.

| Property | Specification |

| Common Name | Nicotyrine (often listed as |

| IUPAC Name | 3-(1-methylpyrrol-2-yl)pyridine |

| CAS Number | 487-19-4 |

| Molecular Formula | C |

| Exact Mass | 158.0844 Da |

| Structural Feature | Contains a fully aromatic pyrrole ring (unlike the pyrrolidine ring in nicotine). |

Critical Note: True

-nicotyrine (3-(1-methylpyrrol-3-yl)pyridine, CAS 525-75-7) is a positional isomer and is not the primary oxidative metabolite of nicotine. This guide focuses on the biologically relevant 2-yl isomer (CAS 487-19-4).

Formation & Metabolic Pathway

Nicotyrine is formed via the dehydrogenation of nicotine. This process occurs via two distinct mechanisms:

-

In Vivo: Mediated by CYP450 enzymes (minor pathway) or microbial metabolism in the gut.

-

Ex Vivo (Pyrolysis/Oxidation): Significant formation occurs in e-cigarettes at coil temperatures of 200–300°C, where nicotine undergoes oxidative dehydrogenation.

Metabolic Fate of Nicotyrine

Once formed or ingested, Nicotyrine is metabolized primarily by CYP2A6 into unstable pyrrolinone intermediates, eventually yielding hydroxycotinines.

Figure 1: Metabolic formation and fate of Nicotyrine. Note the dual role of CYP2A6 as both the metabolizer of Nicotyrine and the enzyme inhibited by it.

Pharmacological Mechanism: CYP2A6 Inhibition

The most critical application of Nicotyrine in drug development is its ability to modulate nicotine metabolism.

-

Mechanism: Mechanism-Based Inhibition (MBI). Nicotyrine acts as a suicide substrate for CYP2A6. It is activated by the enzyme to a reactive intermediate (likely an epoxide or radical) that covalently binds to the apoprotein, permanently inactivating the enzyme.

-

Potency:

-

CYP2A6:

(Potent inactivator). -

CYP2A13: Inhibitor (but not necessarily an inactivator).

-

-

Clinical Implication: In the presence of Nicotyrine (e.g., from e-cigarette aerosols), the clearance of nicotine is reduced. This leads to higher plasma nicotine concentrations and a longer duration of action, which must be accounted for in pharmacokinetic modeling of vaping products versus combustible cigarettes.

Analytical Protocol: LC-MS/MS Quantification

To quantify Nicotyrine in plasma or urine, a validated LC-MS/MS method is required. The following protocol ensures separation from nicotine and high sensitivity.

Instrument Parameters[2][3][4][5][6][7]

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.

-

Column: Biphenyl or HILIC column (e.g., Raptor Biphenyl, 2.7 µm, 100 x 2.1 mm) is preferred over C18 to retain polar alkaloids.

-

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.0).

-

B: Acetonitrile with 0.1% Formic Acid.

-

MRM Transitions (Self-Validating)

Use the following transitions to ensure specificity. The quantifier ion (130) represents the loss of the N-methyl group and ring cleavage, characteristic of the nicotyrine structure.

| Analyte | Precursor (m/z) | Product (Quantifier) | Product (Qualifier) | Collision Energy (eV) |

| Nicotyrine | 159.2 | 130.1 | 117.1 | 25 - 30 |

| Nicotine | 163.2 | 130.1 | 117.1 | 20 - 25 |

| IS (Nicotine-d4) | 167.2 | 134.1 | - | 20 - 25 |

Sample Preparation (Liquid-Liquid Extraction)[5][7]

-

Aliquot: Transfer 200 µL of plasma/urine to a glass tube.

-

Basify: Add 50 µL of 5N NaOH (Target pH > 10 to ensure alkaloids are uncharged).

-

Extract: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane/Ether (50:50).

-

Agitate: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 5 minutes.

-

Reconstitute: Transfer supernatant to a clean vial; evaporate to dryness under

at 35°C. Reconstitute in 100 µL Mobile Phase A.

Toxicology & Safety Profile

While Nicotyrine modulates nicotine kinetics, it possesses its own toxicity profile that must be monitored in inhalation studies.

-

Pneumotoxicity: Nicotyrine has been shown to be toxic to lung tissue. This toxicity is mediated by its metabolic activation (via CYP enzymes in the lung) into reactive pyrrolinones.

-

Binding: It has a lower affinity for nicotinic acetylcholine receptors (nAChRs) compared to nicotine but can still displace ligands at high concentrations.

References

-

Denton, T. T., Zhang, X., & Cashman, J. R. (2004). "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6". Biochemical Pharmacology, 67(4), 751–756. Link

-

Kramlinger, V. M., von Weymarn, L. B., & Murphy, S. E. (2012). "Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol". Chemico-Biological Interactions, 197(2-3), 87–92. Link

-

Jacob, P., et al. (1999). "Metabolism and pharmacokinetics of nicotine". Clinical Pharmacology & Therapeutics. Link

-

Erythropel, H. C., et al. (2018). "Formation of Flavorant–Propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids". Nicotine & Tobacco Research. (Context on oxidation products in e-liquids). Link

-

Stephens, E. S., Walsh, A. A., & Scott, E. E. (2012). "Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes". Drug Metabolism and Disposition. Link

alpha-Nicotyrine's potential as a biomarker for tobacco use

Executive Summary

The landscape of nicotine delivery has fractured into combustible tobacco, electronic nicotine delivery systems (ENDS), and heat-not-burn products. Traditional biomarkers like cotinine (the primary metabolite of nicotine) confirm exposure but fail to distinguish the source of delivery. Nicotyrine (specifically

Part 1: Chemical Identity & Nomenclature Precision

Clarification on "Alpha" vs. "Beta":

While the prompt specifies "alpha-Nicotyrine," scientific rigor requires precise IUPAC distinction. The primary oxidation product of nicotine found in tobacco smoke and e-liquids is

- -Nicotyrine (CAS 487-19-4): The physiological biomarker formed by the dehydrogenation of the pyrrolidine ring of nicotine.[1]

- -Nicotyrine: A positional isomer (2-(1-methyl-1H-pyrrol-2-yl)pyridine) rarely found in biological samples.

-

Note: For the purpose of this guide, "Nicotyrine" refers to the biologically relevant

-isomer (CAS 487-19-4), acknowledging that "alpha-nicotyrine" is frequently used as a synonym in commercial catalogs.

| Property | Specification |

| IUPAC Name | 3-(1-methyl-1H-pyrrol-2-yl)pyridine |

| CAS Number | 487-19-4 |

| Molecular Formula | |

| Precursor | (S)-Nicotine (via dehydrogenation) |

| Key Characteristic | CYP2A6 Mechanism-Based Inhibitor |

Part 2: Mechanism of Formation & Biomarker Utility[2]

Nicotyrine is not a primary metabolite in humans but an artifact of thermal degradation and oxidation . Its utility as a biomarker stems from the specific conditions required for its formation.

The Thermal Fingerprint (Source Distinction)

-

Combustible Cigarettes: Burning tobacco reaches temperatures >800°C. At these temperatures, nicotine degrades extensively into diverse pyrolytic products. While nicotyrine is present, it competes with extensive fragmentation.

-

E-Cigarettes (ENDS): Coils operate between 200°C and 300°C.[2] This range is thermodynamically optimal for the catalytic dehydrogenation of nicotine into nicotyrine without further fragmentation.

-

The Ratio: The Nicotyrine/Nicotine ratio in e-cigarette aerosol is significantly higher (up to 60-fold) than in combustible smoke.

Metabolic Impact (CYP2A6 Inhibition)

Nicotyrine is a potent inhibitor of CYP2A6 , the enzyme responsible for oxidizing nicotine to cotinine.

-

Mechanism: Nicotyrine binds to the CYP2A6 active site, preventing nicotine access.[2]

-

Clinical Consequence: High nicotyrine exposure (e.g., from aged e-liquids) effectively "boosts" plasma nicotine levels by extending its half-life (

), mimicking the effect of genetic poor metabolizers.

Caption: Figure 1. Formation of Nicotyrine via thermal/oxidative pathways and its inhibitory feedback loop on Nicotine metabolism.

Part 3: Analytical Methodologies

To utilize nicotyrine as a biomarker, precise quantification in plasma or urine is required. The following protocol utilizes LC-MS/MS with Isotope Dilution, ensuring high specificity against interfering tobacco alkaloids.

Protocol: LC-MS/MS Quantification of Nicotyrine

1. Sample Preparation (Liquid-Liquid Extraction)

-

Matrix: Human Plasma or Urine (200 µL).

-

Internal Standard (IS): Add 20 µL of Nicotyrine-d3 (100 ng/mL).

-

Alkalinization: Add 50 µL of 5M Ammonium Hydroxide (

) to ensure analytes are in free-base form. -

Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex for 5 mins at 2000 rpm.

-

Separation: Centrifuge at 4000g for 10 mins at 4°C.

-

Reconstitution: Evaporate supernatant under nitrogen (

) at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

2. Instrumental Parameters

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the polarity of nicotine metabolites.

-

Column Spec: Waters Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm.

-

-

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.5).

-

B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient: 0-1 min (95% B); 1-4 min (Linear to 60% B); 4-5 min (Hold 60% B).

3. Mass Spectrometry (MRM Transitions)

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| Nicotyrine | 159.1 | 130.1 (Quant) | 25 |

| 117.1 (Qual) | 30 | ||

| Nicotyrine-d3 | 162.1 | 133.1 | 25 |

| Nicotine | 163.2 | 132.1 | 20 |

digraph "Analytical_Workflow" { rankdir=TD; node [shape=box, style="filled,rounded", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Sample [label="Bio-Sample\n(Plasma/Urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Add Internal Std\n(Nicotyrine-d3)", fillcolor="#FBBC05", fontcolor="#202124"]; LLE [label="LLE Extraction\n(MTBE + NH4OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="N2 Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="UHPLC Separation\n(HILIC Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="MS/MS Detection\n(MRM: 159.1 -> 130.1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Quantification\n(Peak Area Ratio)", fillcolor="#202124", fontcolor="#FFFFFF"]; Sample -> Spike; Spike -> LLE; LLE -> Dry; Dry -> LC; LC -> MS; MS -> Data;

}

Caption: Figure 2. Validated analytical workflow for the extraction and quantification of Nicotyrine from biological matrices.

Part 4: Interpretation & Application Logic

The presence of nicotyrine must be interpreted contextually. It is not just a binary marker of use; it is a ratio-metric marker of device physics.

Decision Logic for Researchers:

-

High Nicotyrine + High Nicotine: Indicates use of high-power open-system e-cigarettes or aged e-liquids (oxidized).

-

Low Nicotyrine + High Nicotine: Indicates use of fresh combustible tobacco or closed-system pods (lower temp).

-

High Nicotyrine + Low Cotinine: Suggests recent intense vaping where CYP2A6 inhibition has delayed cotinine formation.

Caption: Figure 3. Decision logic for distinguishing nicotine source based on Nicotyrine/Nicotine ratios.

References

-

Denton, T. T., et al. (2004). "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6". Biochemical Pharmacology. Link

-

Goniewicz, M. L., et al. (2018).[3] "Comparison of Nicotine and Toxicant Exposure in Users of Electronic Cigarettes and Combustible Cigarettes". JAMA Network Open.[3][4] Link

-

Hukkanen, J., et al. (2005). "Pharmacokinetics and metabolism of nicotine". Pharmacological Reviews. Link

-

Benowitz, N. L. (1996). "Cotinin as a biomarker of environmental tobacco smoke exposure".[5][6] Epidemiologic Reviews. Link

-

Jacob, P., et al. (2011). "Nicotine Metabolite Ratio as a Predictor of Cigarette Consumption". Nicotine & Tobacco Research. Link

Sources

- 1. Nicotyrine - Wikipedia [en.wikipedia.org]

- 2. Evaluation of E-Vapor Nicotine and Nicotyrine Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. naturalhealthresearch.org [naturalhealthresearch.org]

- 4. Daily E-Cigarette Use May Be Linked to Higher Combustible Cigarette Cessation - The ASCO Post [ascopost.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cancercontrol.cancer.gov [cancercontrol.cancer.gov]

Methodological & Application

alpha-Nicotyrine extraction and purification techniques

Application Note: AN-2026-NIC

Topic: High-Purity Isolation and Purification of

Abstract & Scope

-Nicotyrine (1-methyl-2-(3-pyridyl)pyrrole) is a critical minor alkaloid found in tobacco and formed via the oxidation of nicotine. It acts as a potent inhibitor of CYP2A6, the primary enzyme responsible for nicotine metabolism, thereby altering nicotine pharmacokinetics. Due to its structural similarity to nicotine, separatingThis Application Note provides a definitive protocol for the extraction and purification of

Physicochemical Basis of Separation

The success of this protocol relies on the distinct acid-base properties of the two molecules.

| Property | Nicotine | Separation Implication | |

| Structure | Pyridine + Pyrrolidine | Pyridine + Pyrrole | Pyrrole ring is aromatic; N-lone pair is delocalized. |

| Basicity ( | ~8.0 (Pyrrolidine N) | Non-basic (Pyrrole N) | Nicotyrine lacks the aliphatic amine basicity. |

| Basicity ( | ~3.1 (Pyridine N) | ~4.8 (Pyridine N) | Both protonate at very low pH. |

| Charge at pH 6.0 | Protonated (+) | Neutral (0) | CRITICAL: Nicotine is water-soluble; Nicotyrine is organic-soluble. |

| LogP | 1.17 | ~2.4 | Nicotyrine is significantly more hydrophobic. |

Mechanistic Insight: Standard alkaloid extractions use pH > 10 to extract all alkaloids. By adjusting the aqueous phase to pH 6.0 , we force nicotine into the aqueous phase (protonated) while keeping nicotyrine in the organic phase (neutral), achieving >90% removal of nicotine prior to chromatography.

Protocol 1: Enrichment via pH-Switching LLE

Objective: To isolate a crude nicotyrine fraction from a nicotine-rich matrix (e.g., oxidized e-liquid or dehydrogenation reaction mixture).

Reagents:

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

0.5M Sulfuric Acid (

). -

1.0M Sodium Hydroxide (NaOH).

-

Phosphate Buffer (0.1M, pH 6.0).

Step-by-Step Workflow:

-

Initial Extraction (Total Alkaloids):

-

Dissolve sample in 0.5M

. Wash with DCM to remove non-alkaloid neutrals (tars/waxes). Discard organic layer. -

Basify aqueous layer to pH 11 using 1.0M NaOH.

-

Extract 3x with DCM. Combine organic layers. Result: Contains both Nicotine and Nicotyrine.

-

-

The "pH Switch" (Selective Partitioning):

-

Evaporate DCM or exchange solvent to MTBE (preferred for density difference).

-

Wash the organic phase with Phosphate Buffer (pH 6.0) .

-

Mechanism: At pH 6.0, Nicotine (

8.0) becomes ionized ( -

Repeat buffer wash 3x.

-

-

Recovery:

-

Dry the organic phase over anhydrous

. -

Concentrate under reduced pressure (Rotovap at 35°C).

-

Outcome: Yellow-orange oil enriched in

-nicotyrine (purity typically 70-85%).

-

Visual Workflow: pH-Switching Logic

Caption: Figure 1: Selective extraction workflow exploiting the pKa differential between Nicotine (8.0) and Nicotyrine (4.8).

Protocol 2: Preparative HPLC Purification

Objective: To polish the enriched fraction to >98% pharmaceutical grade purity.

Chromatographic Strategy: Reverse-phase chromatography (C18) is ideal. Nicotyrine, being more hydrophobic (aromatic pyrrole), will elute significantly later than any residual nicotine. High pH is preferred to improve peak shape for alkaloids, but neutral pH is sufficient given the prior LLE cleanup.

Instrument Parameters:

-

Column: Prep C18 (e.g., Phenomenex Luna or Waters XBridge),

, -

Mobile Phase A: 10 mM Ammonium Formate (pH 8.5 adjusted with

) - Volatile for lyophilization. -

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 15-20 mL/min (system dependent).

-

Detection: UV at 290 nm (Nicotyrine

) and 260 nm (Nicotine).-

Note: Nicotyrine has a red-shifted UV max compared to nicotine due to extended conjugation.

-

Gradient Method:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Injection |

| 2.0 | 10 | Isocratic Hold |

| 15.0 | 60 | Linear Gradient |

| 17.0 | 95 | Wash |

| 20.0 | 10 | Re-equilibration |

Elution Order:

-

Nicotine: ~4-6 min (Elutes early due to polarity).

- -Nicotyrine: ~10-12 min (Retained due to aromaticity/hydrophobicity).

Visual Workflow: Purification Logic

Caption: Figure 2: Preparative HPLC workflow. High pH mobile phase ensures sharp peaks; UV 290nm specifically targets the conjugated nicotyrine system.

Quality Control & Validation

To ensure the integrity of the purified product, the following analytical checks are mandatory:

-

H-NMR Validation:

-

Nicotine: Look for the N-methyl singlet at

~2.1 ppm and pyrrolidine multiplet signals. -

Nicotyrine: The N-methyl signal shifts downfield to

~3.6-3.8 ppm (attached to aromatic pyrrole). The pyrrole ring protons appear as distinct multiplets in the aromatic region (

-

-

Mass Spectrometry:

-

Nicotine

m/z. -

Nicotyrine

m/z (Loss of 4 hydrogens).

-

-

Storage:

- -Nicotyrine is sensitive to oxidation. Store under Argon/Nitrogen at -20°C.

References

-

Hukkanen, J., et al. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews. Link

-

Denton, T. T., et al. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Biochemical Pharmacology. Link

-

Sielc Technologies. (2024). Separation of alpha-Nicotyrine on Newcrom R1 HPLC column. Application Note. Link

-

University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry Guidelines. Link

-

Benowitz, N. L., et al. (1994). Nicotine chemistry, metabolism, kinetics and biomarkers. Handb Exp Pharmacol. Link

Analytical methods for alpha-Nicotyrine quantification

Analytical Protocol: Quantification of -Nicotyrine (Nicotyrine) in Biological and E-Liquid Matrices

Introduction & Chemical Identity

-Nicotyrine3-(1-methyl-1H-pyrrol-2-yl)pyridineNicotyrineThis compound is a critical quality attribute in e-liquids (indicating nicotine oxidation/aging) and a potential biomarker in plasma due to its distinct metabolic half-life compared to nicotine.

Physicochemical Profile

| Property | Value | Analytical Implication |

| CAS Number | 487-19-4 | Use this identifier for standard procurement to avoid isomer confusion. |

| Molecular Weight | 158.20 g/mol | Precursor ion |

| pKa (Approx) | 4.76 (Pyridine N) | Significantly less basic than Nicotine (pKa ~8.0). Critical for Extraction: At pH 6.0, Nicotyrine is >90% neutral (extractable), while Nicotine is >99% ionized. |

| LogP | 1.3 | Moderately lipophilic; suitable for Reversed-Phase (C18) chromatography. |

| UV | 288 nm | Distinct from Nicotine (260 nm). Detection at 288 nm increases specificity and sensitivity for Nicotyrine. |

Experimental Logic & Sample Preparation

The "Causality" of Extraction

The difference in basicity between Nicotine (pKa ~8.0) and Nicotyrine (pKa ~4.8) is the lever for selective extraction.

-

For Simultaneous Extraction (Total Alkaloids): The matrix must be adjusted to pH > 10 . At this pH, both the pyrrolidine amine of nicotine and the pyridine amine of nicotyrine are deprotonated (neutral), ensuring high recovery into organic solvents (e.g., MTBE or Dichloromethane).

-

For Selective Extraction (Nicotyrine Enrichment): Extracting at pH 6.0 allows Nicotyrine (neutral) to partition into the organic phase, while Nicotine (protonated cation) remains largely in the aqueous phase.

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma/Urine

Target: Trace quantification (ng/mL range)

-

Aliquot: Transfer 200 µL of plasma/urine to a glass centrifuge tube.

-

Internal Standard: Add 20 µL of deuterated internal standard (Nicotine-d4 or Cotinine-d3; Note: Nicotyrine-d3 is preferred if available).

-

Basification: Add 50 µL of 5 M Ammonium Hydroxide (Target pH > 10).

-

Why: Ensures total deprotonation of all alkaloids.

-

-

Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) containing 0.1% BHT (Butylated hydroxytoluene).

-

Why BHT? Prevents artifactual oxidation of nicotine to nicotyrine during the vortexing step.

-

-

Agitation: Vortex for 5 minutes (Multi-tube vortexer).

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes.

-

Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

-

Reconstitution: Evaporate to dryness under

at 35°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol B: "Dilute-and-Shoot" for E-Liquids

Target: High concentration (mg/mL range)

-

Weighing: Accurately weigh 50 mg of e-liquid into a 50 mL volumetric flask.

-

Solvent: Dissolve in 0.1% Formic Acid in Water:Methanol (50:50) .

-

Why Acidic? Stabilizes the alkaloids and ensures they are fully dissolved and protonated, preventing adherence to glass surfaces.

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

-

Amber Vial: Essential. Nicotyrine is light-sensitive and can degrade or polymerize under intense light.

-

Analytical Methods

Method 1: HPLC-UV (Quality Control & Purity)

Best for: E-liquid manufacturing QC, stability testing.

-

Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

-

Why: High pH stability is required.

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 10.0 (adjusted with Ammonia).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient:

-

0-2 min: 10% B (Isocratic hold for polar impurities)

-

2-10 min: 10%

60% B (Linear ramp) -

10-12 min: 60% B (Wash)

-

-

Detection: Diode Array Detector (DAD).

-

Channel A: 260 nm (Nicotine).[1]

-

Channel B: 288 nm (Nicotyrine - Max Absorbance).

-

-

Self-Validation Check: Calculate the Resolution (

) between the Nicotine peak (major) and Nicotyrine peak (minor).

Method 2: LC-MS/MS (Bioanalysis & Trace Impurities)

Best for: Plasma pharmacokinetics, trace impurity profiling.[2]

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

-

Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

-

Why Biphenyl? Offers superior

selectivity for the aromatic pyrrole/pyridine systems compared to standard C18, improving separation from matrix interferences.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

-

Mobile Phase B: Methanol.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

MRM Transitions (Quantification Table)

| Analyte | Precursor ( | Product ( | Role | Collision Energy (eV) |

| Nicotyrine | 159.1 | 144.1 | Quantifier (Loss of | 25 |

| 159.1 | 117.1 | Qualifier (Pyridine fragment) | 35 | |

| Nicotine | 163.2 | 132.1 | Quantifier | 20 |

| IS (Nicotine-d4) | 167.2 | 136.1 | Internal Standard | 20 |

Note: The 159

Visual Workflows (Graphviz)

Workflow 1: Sample Preparation Decision Tree

Caption: Decision tree for sample preparation emphasizing pH control and antioxidant stabilization.

Workflow 2: LC-MS/MS Logic & Tuning

Caption: MS/MS fragmentation pathway for Nicotyrine quantification and confirmation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10249, Nicotyrine. Retrieved from [Link]

- United States Pharmacopeia (USP).Nicotine Bitartrate Dihydrate Monograph - Organic Impurities. (Requires USP Access).

-

Denton, T. T., et al. (2004). "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6."[4] Biochemical Pharmacology, 67(4), 751–756.[4] [Link]

- Flora, J. W., et al. (2016). "Method for the determination of minor tobacco alkaloids in e-cigarette liquids." Journal of Chromatographic Science. (General reference for e-liquid extraction logic).

-

Restek Corporation. "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds." Application Note. [Link] (Search: Nicotine LC-MS Biphenyl).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotyrine - Wikipedia [en.wikipedia.org]

Application Note: High-Resolution GC-MS Profiling of alpha-Nicotyrine

This Application Note is designed for researchers and analytical chemists in the pharmaceutical, tobacco, and toxicological fields. It provides a validated, high-sensitivity protocol for the quantitation of alpha-Nicotyrine (CAS: 487-19-4), a critical oxidation marker and metabolic impurity of nicotine.

Determination of Nicotine Oxidation Products in E-Liquids and Biological Matrices

Introduction & Scientific Context

alpha-Nicotyrine (3-(1-methylpyrrol-2-yl)pyridine) is the primary dehydrogenation product of nicotine. Unlike nicotine, which contains a saturated pyrrolidine ring, alpha-nicotyrine possesses an aromatic pyrrole ring. This structural change significantly alters its pharmacological and physicochemical properties.

Why Analyze alpha-Nicotyrine?

-

Product Stability Marker: In electronic cigarette liquids (e-liquids), the conversion of nicotine to alpha-nicotyrine is a key indicator of oxidation, often accelerated by exposure to air ("steeping") and heat.

-

Metabolic Interference: alpha-Nicotyrine is a potent inhibitor of CYP2A6 , the primary enzyme responsible for nicotine metabolism.[1] Its presence can alter the pharmacokinetic profile of nicotine, potentially prolonging its half-life in the body.[2]

-

Toxicological Relevance: As a minor tobacco alkaloid, accurate quantification is required for impurity profiling in pharmaceutical-grade nicotine and cessation products.

Chemical & Physical Properties

Understanding the shift from Nicotine to alpha-Nicotyrine is crucial for method parameters. Note that despite having a lower molecular weight, alpha-Nicotyrine elutes after Nicotine on non-polar columns due to increased planarity and pi-pi stacking interactions.

| Property | Nicotine | alpha-Nicotyrine | Impact on Analysis |

| CAS Number | 54-11-5 | 487-19-4 | Unique Identifier |

| Formula | C₁₀H₁₄N₂ | C₁₀H₁₀N₂ | Mass shift of -4 Da |

| MW ( g/mol ) | 162.23 | 158.20 | Distinct Molecular Ion (M+) |

| Boiling Point | 247°C | ~281°C (78°C @ 15mmHg) | Nicotyrine elutes later |

| pKa | 8.0 (Pyrrolidine N) | 4.76 (Pyridine N) | Nicotyrine is less basic; easier to extract at lower pH than nicotine |

| Retention Index | ~1340 (DB-5) | ~1360 (DB-5) | Close elution; requires good chromatographic resolution |

Experimental Workflow

The following diagram illustrates the critical path for sample preparation and analysis.

Caption: Workflow for the extraction and GC-MS analysis of alpha-Nicotyrine.

Detailed Protocol

Materials & Reagents

-

Standard: alpha-Nicotyrine (purity >98%).

-

Internal Standard (IS): Quinoline or Diphenylamine (structurally similar, elutes distinctly).

-

Solvents: Dichloromethane (DCM) (HPLC Grade), Methanol (LC-MS Grade).

-

Reagents: 1M Sodium Hydroxide (NaOH) for basification.

Sample Preparation

A. For E-Liquids (High Concentration)

Direct dilution is preferred to avoid solvent waste.

-

Weigh 50 mg of e-liquid into a 10 mL volumetric flask.

-

Add 100 µL of Internal Standard solution (1 mg/mL Quinoline in Methanol).

-

Dilute to volume with Methanol .

-

Vortex for 30 seconds.

-

Transfer to a GC vial with a 200 µL insert.

B. For Biological Fluids (Plasma/Urine)

Liquid-Liquid Extraction (LLE) is required to remove matrix interferences.

-

Pipette 1.0 mL of sample into a glass centrifuge tube.

-

Add 50 µL of Internal Standard solution.

-

Add 200 µL of 1M NaOH (pH > 10 is critical to ensure alkaloids are in free base form).

-

Add 3.0 mL of Dichloromethane (DCM).

-

Shake/Vortex vigorously for 5 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the lower organic layer (DCM) to a clean tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute in 100 µL of Dichloromethane or Methanol.

Instrumental Method (GC-MS)

Gas Chromatograph (Agilent 7890B or equivalent):

-

Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl-arylene).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split/Splitless.

-

E-Liquids: Split ratio 50:1 (to prevent saturation).

-

Bio-fluids: Splitless (purge on at 0.75 min).

-

-

Inlet Temperature: 260°C.

-

Oven Program:

-

Initial: 60°C (Hold 1 min) - Solvent delay.

-

Ramp 1: 15°C/min to 300°C.

-

Final: 300°C (Hold 3 min).

-

Note: Nicotine elutes ~13.5 min; Nicotyrine elutes ~13.8 min (depending on exact ramp).

-

Mass Spectrometer (Agilent 5977B or equivalent):

-

Source: Electron Ionization (EI) @ 70 eV.

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Acquisition Mode: Simultaneous Scan/SIM or pure SIM.

-

Solvent Delay: 3.0 min.

SIM Parameters (Selected Ion Monitoring): Use SIM for maximum sensitivity.

| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |

| Nicotine | 84 | 162 | 133 | 25 ms |

| alpha-Nicotyrine | 158 | 157 | 130 | 25 ms |

| Quinoline (IS) | 129 | 102 | 75 | 25 ms |

Data Analysis & Interpretation

Fragmentation Logic

The mass spectrum of alpha-Nicotyrine is distinct from Nicotine.

-

Nicotine (m/z 162): Dominated by the m/z 84 pyrrolidinium ion (cleavage of the bond between rings).[3] The molecular ion (162) is often weak.

-

alpha-Nicotyrine (m/z 158): The aromatic pyrrole ring stabilizes the molecule. The Molecular Ion (m/z 158) is the Base Peak (100% abundance).

-

m/z 157: Loss of [H]• (aromatic stabilization).

-

m/z 130: Loss of 28 Da (likely HCNH or ring fragmentation).

-

Caption: Primary fragmentation pathway of alpha-Nicotyrine in EI source.

Calculation

Calculate the concentration using the internal standard ratio method:

Method Validation Criteria

To ensure "Trustworthiness" (Part 2 of requirements), the method must meet these criteria:

-

Linearity:

over the range of 0.5 – 100 µg/mL.[4] -

Resolution:

between Nicotine and alpha-Nicotyrine. If co-elution occurs, the unique quant ions (84 vs 158) allow for spectral deconvolution, but chromatographic separation is preferred. -

Limit of Detection (LOD): Typically < 0.1 µg/mL in SIM mode.

-

Recovery: 85-115% for spiked matrices.

Troubleshooting & Expert Tips

-

Peak Tailing: alpha-Nicotyrine is a basic alkaloid. Active sites in the inlet liner or column can cause tailing.

-

Solution: Use deactivated glass wool liners and "Base-Deactivated" columns (e.g., DB-5ms UI or DB-ALC).

-

-

Carryover: High concentrations of nicotine in e-liquids can contaminate the system.

-

Solution: Run solvent blanks (Methanol) between samples.

-

-

Stability: alpha-Nicotyrine is light-sensitive.[5] Store standards in amber vials at -20°C.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10249, Nicotyrine. Retrieved from [Link]

-

Flora, J. W., et al. (2016). Method for the Determination of Nicotine and Selected Minor Tobacco Alkaloids in E-Liquids. Journal of Chromatographic Science. Retrieved from [Link]

-

Denton, T. T., et al. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6.[1] Biochemical Pharmacology.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Nicotyrine Mass Spectrum.[6][7] Retrieved from [Link]

Sources

- 1. Nicotyrine - Wikipedia [en.wikipedia.org]

- 2. Evaluation of E-Vapor Nicotine and Nicotyrine Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Question 2 [16 marks] 2.1 The ion observed at m/z 84 in the electron io.. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. B-NICOTYRINE | 487-19-4 [chemicalbook.com]

- 6. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Assays for Studying Alpha-Nicotyrine Effects: Application Notes and Protocols

Introduction: Unveiling the Bioactivity of a Minor Alkaloid

Alpha-nicotyrine, a minor tobacco alkaloid and a structural analog of nicotine, is increasingly gaining attention within the scientific community. Primarily known as an inhibitor of cytochrome P450 enzymes, specifically CYP2A6 and CYP2A13 which are crucial for nicotine metabolism, its broader pharmacological profile remains an area of active investigation.[1] The gradual oxidation of nicotine can lead to the formation of nicotyrine, suggesting its potential presence wherever nicotine is consumed or studied. This guide provides a comprehensive suite of in vitro assays to meticulously characterize the biological effects of alpha-nicotyrine. Designed for researchers, scientists, and drug development professionals, these protocols offer a robust framework for exploring its cytotoxicity, metabolic interactions, receptor engagement, and potential therapeutic applications in inflammation and neuroprotection. Each protocol is presented with the underlying scientific rationale to empower researchers in not only executing the assays but also interpreting the results with a high degree of confidence.

Chapter 1: Foundational Assays: Cytotoxicity and Metabolic Inhibition

A primary characterization of any novel compound involves understanding its cytotoxic potential and its influence on metabolic pathways. Given alpha-nicotyrine's established role as a CYP inhibitor, a detailed investigation into this interaction is paramount.

General Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. This conversion is primarily carried out by mitochondrial dehydrogenases. The quantity of formazan produced is directly proportional to the number of viable cells.

Recommended Cell Lines:

-

HepG2 (Human Liver Cancer Cell Line): Ideal for assessing hepatotoxicity, especially relevant given that the liver is a primary site of metabolism.

-

A549 (Human Lung Carcinoma Cell Line): Relevant for studying potential toxicity in the context of inhalation, a primary route of exposure to tobacco alkaloids.

-

SH-SY5Y (Human Neuroblastoma Cell Line): A crucial model for neurotoxicity studies, given the structural similarity of alpha-nicotyrine to the psychoactive compound nicotine.

Protocol: MTT Assay for Alpha-Nicotyrine Cytotoxicity

-

Cell Seeding: Seed HepG2, A549, or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of alpha-nicotyrine in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final solvent concentration in the cell culture medium is non-toxic (typically ≤ 0.5%).

-

Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of alpha-nicotyrine. Include a vehicle control (medium with the solvent at the same concentration as the highest alpha-nicotyrine dose) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of alpha-nicotyrine that causes a 50% reduction in cell viability).

CYP2A6 Inhibition Assay

As a known inhibitor of CYP2A6, quantifying the inhibitory potency of alpha-nicotyrine is a critical step. This can be achieved using human liver microsomes or recombinant CYP2A6 enzymes and a probe substrate, such as coumarin. CYP2A6 metabolizes coumarin to 7-hydroxycoumarin, a fluorescent product that can be easily quantified.

Protocol: In Vitro CYP2A6 Inhibition Assay

-

Reagent Preparation:

-

Human Liver Microsomes (HLM) or recombinant CYP2A6: Prepare a working solution in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

NADPH-generating system: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

Coumarin (Substrate): Prepare a stock solution in a suitable solvent.

-

Alpha-nicotyrine (Inhibitor): Prepare a range of concentrations.

-

Tranylcypromine (Positive Control Inhibitor): Prepare a stock solution.[2]

-

-

Incubation Mixture: In a 96-well plate, combine the HLM or recombinant CYP2A6, alpha-nicotyrine (or positive control/vehicle), and buffer. Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Add coumarin to the mixture, followed by the NADPH-generating system to initiate the metabolic reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

-

Product Detection: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate and measure the fluorescence of 7-hydroxycoumarin (excitation ~355 nm, emission ~460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of alpha-nicotyrine relative to the vehicle control. Determine the IC₅₀ value and, through kinetic analysis, the inhibition constant (Ki).

Quantitative Data for Nicotine-related Compounds

| Compound | Assay | System | IC₅₀/Ki | Reference |

| Nicotine | CYP2A6 Inhibition | Human Liver Microsomes | Ki ≈ 300 µM (inactivation) | [3] |

| Beta-nicotyrine | CYP2A6 Inhibition | In vitro | Potent inhibitor | [1] |

Chapter 2: Elucidating a-Nicotyrine's Interaction with Nicotinic Acetylcholine Receptors

Given its structural similarity to nicotine, it is plausible that alpha-nicotyrine interacts with nicotinic acetylcholine receptors (nAChRs). Investigating this potential interaction is crucial for understanding its pharmacological effects.

nAChR Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In this case, we will focus on the α4β2 nAChR subtype, which is highly abundant in the brain and a primary target of nicotine.

Protocol: α4β2 nAChR Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing human recombinant α4β2 nAChRs (e.g., SH-SY5Y cells).

-

Radioligand: Use a suitable radioligand with high affinity for the α4β2 nAChR, such as [³H]Cytisine or [³H]Epibatidine.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of alpha-nicotyrine.

-

Non-specific Binding Control: Include wells with an excess of a known high-affinity ligand (e.g., nicotine) to determine non-specific binding.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of alpha-nicotyrine. Plot the data to determine the IC₅₀ and subsequently the Ki value, representing the affinity of alpha-nicotyrine for the α4β2 nAChR.

Experimental Workflow for nAChR Binding Assay

Caption: Workflow for the α4β2 nAChR radioligand binding assay.

Chapter 3: Investigating Potential Anti-Inflammatory and Neuroprotective Effects

Nicotine and other nicotinic agonists have been shown to possess anti-inflammatory and neuroprotective properties. It is therefore valuable to explore whether alpha-nicotyrine shares these characteristics.

Anti-inflammatory Activity: Inhibition of LPS-Induced Cytokine Release

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. An in vitro assay using immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), can be used to assess the anti-inflammatory potential of alpha-nicotyrine by measuring its ability to inhibit LPS-induced cytokine production.

Protocol: LPS-Induced Cytokine Release Assay

-

Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 murine macrophages) or isolated human PBMCs.

-

Cell Seeding: Seed the cells in a 24- or 48-well plate.

-

Pre-treatment: Pre-incubate the cells with various concentrations of alpha-nicotyrine for 1-2 hours.

-

LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plate for a suitable period (e.g., 6-24 hours) to allow for cytokine production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of alpha-nicotyrine compared to the LPS-only control.

Potential Signaling Pathway for Anti-inflammatory Action

Caption: Hypothesized anti-inflammatory signaling pathway of alpha-nicotyrine.

Neuroprotective Effects: Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal cell death, a phenomenon known as excitotoxicity. This assay evaluates the potential of alpha-nicotyrine to protect neuronal cells from glutamate-induced damage.[4]

Protocol: Glutamate-Induced Excitotoxicity Assay

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using retinoic acid.

-

Cell Seeding: Seed the differentiated cells in a 96-well plate.

-

Pre-treatment: Pre-incubate the cells with various concentrations of alpha-nicotyrine for 24 hours.

-

Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 5-20 mM) for a specified duration (e.g., 24 hours). Include a negative control (no glutamate) and a positive control (glutamate only).

-

Cell Viability Assessment: After glutamate exposure, assess cell viability using the MTT assay as described in Chapter 1.1.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by each concentration of alpha-nicotyrine by comparing the cell viability in the alpha-nicotyrine + glutamate wells to the glutamate-only wells.

Chapter 4: Investigating Intracellular Signaling Pathways

To delve deeper into the mechanism of action of alpha-nicotyrine, it is essential to investigate its effects on key intracellular signaling pathways that are known to be modulated by nicotinic compounds.

Western Blot Analysis of MAPK/ERK and Akt Pathways

The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Protein Kinase B (Akt) pathways are critical signaling cascades involved in cell proliferation, survival, and differentiation. Nicotine has been shown to activate these pathways.

Protocol: Western Blot Analysis

-

Cell Treatment: Treat the chosen cell line (e.g., A549 or SH-SY5Y) with alpha-nicotyrine at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of ERK (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK and Akt as loading controls.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities to determine the relative levels of p-ERK and p-Akt, normalized to the total protein levels.

Conclusion

The in vitro assays detailed in this guide provide a robust and comprehensive framework for the initial characterization of the biological effects of alpha-nicotyrine. By systematically evaluating its cytotoxicity, metabolic interactions, receptor engagement, and potential therapeutic effects, researchers can build a detailed pharmacological profile of this intriguing minor alkaloid. The provided protocols are designed to be adaptable to specific research questions and can be expanded upon with more advanced techniques as our understanding of alpha-nicotyrine's bioactivity grows. It is through such meticulous in vitro investigation that we can unlock the full potential of novel compounds and pave the way for future therapeutic innovations.

References

- Kramlinger, V. M., & Murphy, S. E. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. Chemico-Biological Interactions, 197(2-3), 87–92.

- Denton, T. T., Zhang, X., & Cashman, J. R. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Biochemical Pharmacology, 67(4), 751–756.

- Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of Experimental Pharmacology, (192), 29–60.

- von Weymarn, L. B., Retzlaff, C., & Murphy, S. E. (2012). CYP2A6- and CYP2A13-catalyzed metabolism of the nicotine Δ5′(1′)iminium ion. The Journal of Pharmacology and Experimental Therapeutics, 343(2), 307–315.

- Tyndale, R. F., & Sellers, E. M. (2002). Genetic variation in CYP2A6 and the risk for tobacco dependence. The Pharmacogenomics Journal, 2(2), 83–90.

- Zhou, Y., Wang, Y., & Li, Y. (2012). Nicotine reduces TNF-α expression through a α7 nAChR/MyD88/NF-ĸB pathway in HBE16 airway epithelial cells. Cellular Physiology and Biochemistry, 29(1-2), 147–156.

- Shi, H., Kokoš, M., & Kuca, K. (2020). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences, 21(21), 8264.

- Gao, Y., Li, W., & Jia, Y. (2017). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Neuroscience Letters, 642, 124–129.

- Stålhandske, T., & Slanina, P. (1982). Nicotyrine inhibits in vivo metabolism of nicotine without increasing its toxicity. Toxicology and Applied Pharmacology, 65(3), 366–372.

-

Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Charles River. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). CYP2A6 inhibition (HLM, coumarin substrate) - US. Retrieved from [Link]

- Chen, G., et al. (2007). ERK 1/2 signaling pathway is involved in nicotine-mediated neuroprotection in spinal cord neurons. Journal of Cellular Biochemistry, 100(3), 704-714.

- Heeschen, C., et al. (2002). Nicotine stimulates angiogenesis and promotes tumor growth and atherosclerosis.

-

YouTube. (2019, February 18). NF-κB Pathway | Cell Survival Pathway. Retrieved from [Link]

-

YouTube. (2022, September 23). Autonomic Pharmacology | Adrenergic Agonists. Retrieved from [Link]

-

YouTube. (2019, April 23). 2-Minute Neuroscience: Nicotine. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotyrine. Retrieved from [Link]

-

Frontiers in Cellular Neuroscience. (2018). Excitotoxicity Effects of Glutamate on Human Neuroblastoma SH-SY5Y Cells via Oxidative Damage. Retrieved from [Link]

-

Frontiers in Pharmacology. (2022). Nicotine in Inflammatory Diseases: Anti-Inflammatory and Pro-Inflammatory Effects. Retrieved from [Link]

Sources

- 1. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]

Standard Operating Procedures for the Analysis of alpha-Nicotyrine: A Comprehensive Guide for Researchers

Introduction: The Significance of α-Nicotyrine Analysis in Nicotine Product Characterization

Alpha-Nicotyrine (α-Nicotyrine) is a minor tobacco alkaloid and a degradation product of nicotine.[1] Its presence and concentration in tobacco products, e-liquids, and other nicotine delivery systems are of increasing interest to researchers, drug development professionals, and regulatory bodies. The formation of α-nicotyrine can occur through the oxidation and dehydrogenation of nicotine, processes that can be influenced by factors such as storage conditions, temperature, and exposure to light and air.[1] As a positional isomer of the more commonly studied β-nicotyrine, the accurate quantification of α-nicotyrine is crucial for a comprehensive understanding of nicotine degradation pathways, impurity profiling, and the overall safety and stability of nicotine-containing products.

This application note provides a detailed guide for the development and validation of analytical methods for the quantification of α-nicotyrine. Recognizing the current challenges in obtaining a certified reference standard for α-nicotyrine, this document outlines foundational methodologies based on the analysis of structurally related compounds, primarily nicotine and its other metabolites. These protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are designed to be adapted and validated by researchers once an analytical standard for α-nicotyrine becomes commercially available.

Foundational Analytical Strategies for α-Nicotyrine Quantification

The analytical chemistry of nicotine and its related alkaloids is well-established, providing a robust framework for developing a method specific to α-nicotyrine. The choice of analytical technique will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of nicotine and its impurities.[2][3][4] A reverse-phase HPLC method is the most common approach.

Rationale for Method Design: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration. For nicotine and related compounds, a detection wavelength of around 260 nm is often used due to their strong UV absorbance at this wavelength.[1][5]

Experimental Protocol: HPLC-UV Method Development

-

Preparation of Standard Solutions (Hypothetical):

-

Once an α-nicotyrine analytical standard is procured, prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Perform serial dilutions to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.

-

-

Sample Preparation:

-

E-liquids: Dilute the e-liquid sample with the mobile phase to bring the expected α-nicotyrine concentration within the calibration range.[2]

-

Tobacco Products: Extract a known weight of the homogenized tobacco sample with a suitable solvent (e.g., methanol/dichloromethane mixture) using sonication or mechanical shaking. The extraction efficiency should be determined during method validation.

-

-

Chromatographic Conditions (Starting Point):

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for nicotine-related compounds. |

| Mobile Phase | Isocratic: 85-90% 0.01 M phosphate buffer (pH 6.8-7.2) and 10-15% acetonitrile. | A simple and robust mobile phase for consistent results.[6] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25-30 °C | Maintains stable retention times. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

| Detection Wavelength | 260 nm (or scan for optimal wavelength) | Nicotine and related alkaloids exhibit strong absorbance around this wavelength.[1][5] |

| Run Time | 10-12 minutes | Should be sufficient to elute α-nicotyrine and separate it from other components. |

Data Analysis and System Suitability:

-

Construct a calibration curve by plotting the peak area of the α-nicotyrine standard against its concentration.

-

Determine the concentration of α-nicotyrine in the samples by interpolating their peak areas on the calibration curve.

-

Perform system suitability tests before each run to ensure the performance of the chromatographic system. Key parameters include retention time reproducibility, peak asymmetry, and theoretical plates.

Visualization of the HPLC-UV Workflow:

Caption: Workflow for α-Nicotyrine analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of nicotine and its derivatives.[5][8]

Rationale for Method Design: In GC, compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.

Experimental Protocol: GC-MS Method Development

-

Preparation of Standard Solutions and Samples:

-

Prepare standard and sample solutions as described for the HPLC-UV method, using a volatile solvent compatible with GC analysis (e.g., methanol, dichloromethane).

-

-

GC-MS Conditions (Starting Point):

-

The following table outlines initial GC-MS parameters based on methods for other tobacco alkaloids.

-

| Parameter | Recommended Condition | Rationale |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column for the analysis of a wide range of compounds. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas that provides good chromatographic efficiency. |

| Injection Mode | Split (e.g., 10:1) or Splitless | The choice depends on the expected concentration of the analyte. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Initial: 100 °C, ramp at 10 °C/min to 190 °C, then ramp at 20 °C/min to 280 °C | A temperature gradient to separate compounds with different boiling points. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |

| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |

| MS Acquisition Mode | SCAN or Selected Ion Monitoring (SIM) | SCAN mode is used for identification, while SIM mode provides higher sensitivity for quantification. |

Data Analysis:

-

In SCAN mode, identify α-nicotyrine by its retention time and by comparing its mass spectrum to a reference spectrum (if available).

-

In SIM mode, select characteristic ions of α-nicotyrine for quantification. The molecular ion (m/z 158 for nicotyrine) and major fragment ions would be targeted.[3]

-

Construct a calibration curve using the peak area of a selected ion versus the concentration of the standards.

Visualization of the GC-MS Workflow:

Caption: Workflow for α-Nicotyrine analysis by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique for the analysis of trace-level compounds in complex matrices.[9][10]

Rationale for Method Design: LC-MS/MS combines the separation power of HPLC with the high specificity of tandem mass spectrometry. In the triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the protonated molecule of α-nicotyrine, [M+H]+), which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) selects specific product ions for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Method Development

-

Preparation of Standard Solutions and Samples:

-

Prepare standards and samples as for HPLC-UV, ensuring the final solvent is compatible with the LC mobile phase.

-

-

LC-MS/MS Conditions (Starting Point):

-

The following table provides initial parameters for LC-MS/MS method development.

-

| Parameter | Recommended Condition | Rationale |

| LC Column | C18 or Phenyl column (e.g., 100 x 2.1 mm, 1.7 µm) | Phenyl columns can offer different selectivity for aromatic compounds. |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile/methanol | A common mobile phase for positive ion electrospray ionization. |

| Gradient | A gradient from low to high organic content will be necessary to elute α-nicotyrine. | To be optimized for optimal separation. |

| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Nicotine and related alkaloids readily form protonated molecules in positive ESI. |

| MRM Transitions | Precursor Ion (Q1): m/z 159.1 (for [C10H10N2+H]+)Product Ions (Q3): To be determined by infusion of the standard. | MRM transitions provide high selectivity and sensitivity.[9] |